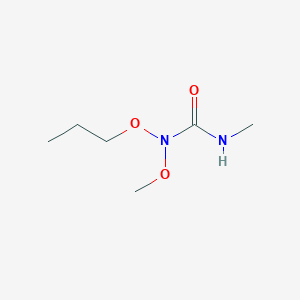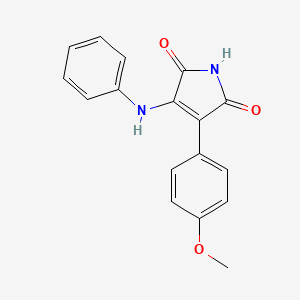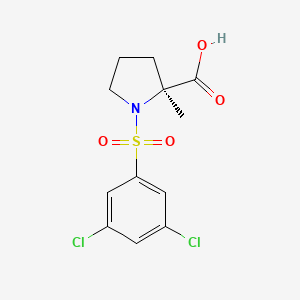![molecular formula C24H20N2S2 B14259801 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine CAS No. 157798-39-5](/img/structure/B14259801.png)
2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(2-pyridylmethylthio)biphenyl is an organic compound that features a biphenyl core with two pyridylmethylthio groups attached at the 2,2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2-pyridylmethylthio)biphenyl typically involves the coupling of biphenyl derivatives with pyridylmethylthio groups. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(2-pyridylmethylthio)biphenyl are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(2-pyridylmethylthio)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The biphenyl core and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl or pyridyl rings.
Scientific Research Applications
2,2’-Bis(2-pyridylmethylthio)biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biomolecules.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 2,2’-Bis(2-pyridylmethylthio)biphenyl exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The pyridylmethylthio groups can act as ligands, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
2,2’-Biphenyldimethanol: Another biphenyl derivative with different functional groups.
Bis(2,4-di-tert-butylphenyl)phosphate: A structurally related compound used in different applications.
Uniqueness
2,2’-Bis(2-pyridylmethylthio)biphenyl is unique due to the presence of both biphenyl and pyridylmethylthio groups, which provide distinct electronic and steric properties. This makes it a versatile compound for various applications in catalysis, materials science, and biological studies.
Properties
CAS No. |
157798-39-5 |
|---|---|
Molecular Formula |
C24H20N2S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[[2-[2-(pyridin-2-ylmethylsulfanyl)phenyl]phenyl]sulfanylmethyl]pyridine |
InChI |
InChI=1S/C24H20N2S2/c1-3-13-23(27-17-19-9-5-7-15-25-19)21(11-1)22-12-2-4-14-24(22)28-18-20-10-6-8-16-26-20/h1-16H,17-18H2 |
InChI Key |
MOKSWAAFRFZKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2SCC3=CC=CC=N3)SCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


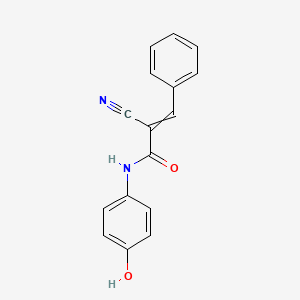
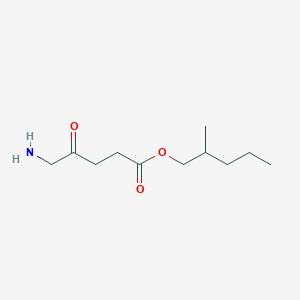

![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
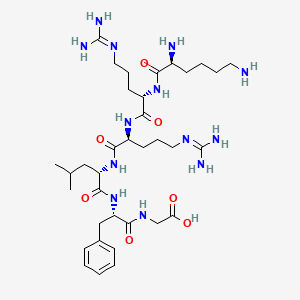

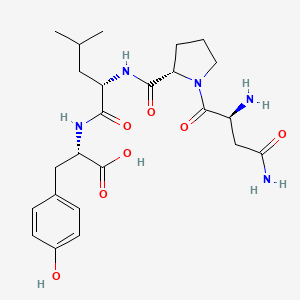
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
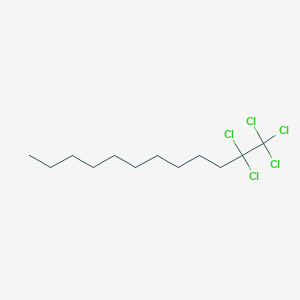
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
